molecular formula C11H18N2O B8315823 3-Amino-1-butyl-5,6-dimethyl-2-pyridone

3-Amino-1-butyl-5,6-dimethyl-2-pyridone

Cat. No. B8315823
M. Wt: 194.27 g/mol
InChI Key: BFSPAKCDWGDKNR-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

3-Benzyloxycarbonylamino-1-butyl-5,6-dimethyl-2-pyridone (5-017) (2.487 g) was dissolved in methanol (25 mL), and to the reaction mixture was added a suspension of 10% palladium on carbon (373 mg) in water (2.5 mL), and the reaction mixture was reacted in catalytic reduction under atmospheric pressure. After 4 h, the reaction mixture filtered off on Celite, washed with methanol, and evaporated under reduced pressure to give 3-amino-1-butyl-5,6-dimethyl-2-pyridone (5-004-02) (1.438 g, 97.8%, m.p. 94 to 97° C.) as a brown crystal.
Name
3-Benzyloxycarbonylamino-1-butyl-5,6-dimethyl-2-pyridone
Quantity
2.487 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
373 mg
Type
catalyst
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1[C:13](=[O:24])[N:14]([CH2:20][CH2:21][CH2:22][CH3:23])[C:15]([CH3:19])=[C:16]([CH3:18])[CH:17]=1)=O)C1C=CC=CC=1>CO.[Pd].O>[NH2:11][C:12]1[C:13](=[O:24])[N:14]([CH2:20][CH2:21][CH2:22][CH3:23])[C:15]([CH3:19])=[C:16]([CH3:18])[CH:17]=1

Inputs

Step One
Name
3-Benzyloxycarbonylamino-1-butyl-5,6-dimethyl-2-pyridone
Quantity
2.487 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C(=C(C1)C)C)CCCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
373 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the reaction mixture was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was reacted in catalytic reduction under atmospheric pressure
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered off on Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(N(C(=C(C1)C)C)CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.438 g
YIELD: PERCENTYIELD 97.8%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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